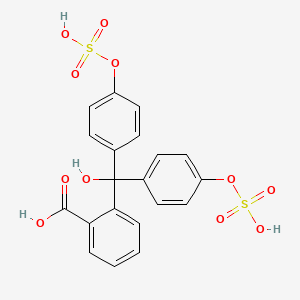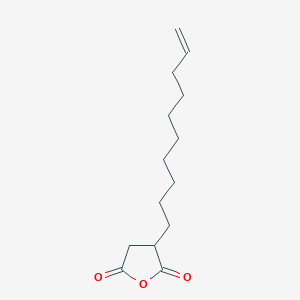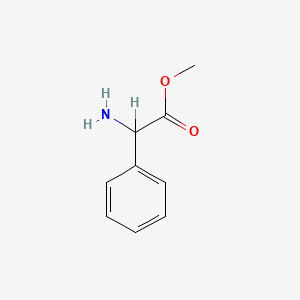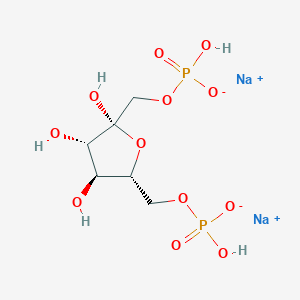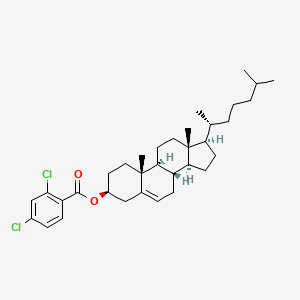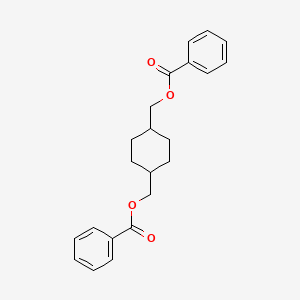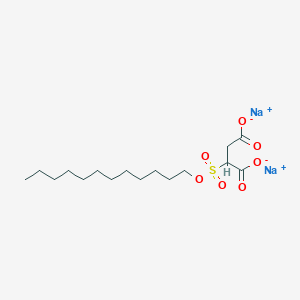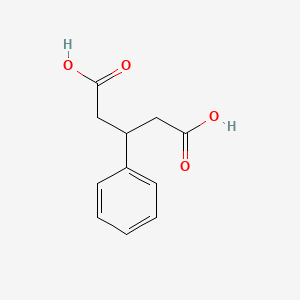
3-Phenylglutaric acid
Overview
Description
3-Phenylglutaric acid is an organic compound with the molecular formula C11H12O4 . It is a white to tan powder or crystal and has a distinctive aromatic flavor . It is insoluble in water at normal temperature but soluble in organic solvents such as ethanol, ether, and chloride .
Synthesis Analysis
This compound can be prepared by the oxidation of benzaldehyde . The specific preparation method includes the synthesis of benzaldehyde and acidification after the reaction of benzaldehyde with sodium hydroxide to obtain the final product .Molecular Structure Analysis
The molecular weight of this compound is 208.21 . Its linear formula is C6H5CH(CH2CO2H)2 .Physical And Chemical Properties Analysis
This compound has a density of 1.2252 (rough estimate), a melting point of 140-143 °C (lit.), a boiling point of 307.4°C (rough estimate), and a flash point of 185.3°C . Its vapor pressure is 8.61E-06mmHg at 25°C .Scientific Research Applications
Formation in Polymeric Water Morphologies
3-Phenylglutaric acid (pg) plays a role in the formation of unique polymeric water morphologies. Two complexes, involving double- or triple-stranded chain structures, have been synthesized using this compound. These structures display two distinct 1D polymeric water morphologies, resembling geometrical parameters similar to those in ice and liquid water (Li et al., 2006).
Hydrodynamic Parameters in Linear Aromatic Polyesters
In the study of linear aromatic polyester of this compound and bisphenol A, hydrodynamic parameters of the chain were determined. This involved characterizing polymers with various molecular weights, providing a reference for the study of aromatic hyperbranched polyesters (Netopilík et al., 2007).
Asymmetric Hydrolysis Catalyzed by Lecitase Ultra®
The asymmetric hydrolysis of dimethyl 3-phenylglutarate by various immobilized preparations of phospholipase A 1, using this compound as a substrate, has been explored. This research offers insights into the catalytic properties of the enzyme in relation to this compound (Cabrera et al., 2008).
Combination with Multicomponent Condensations
The use of 3-phenylglutaric anhydrides in combination with multicomponent condensation is outlined in a study. It presents a novel synthetic method involving enzymatic monoesterification of glutaric anhydrides, with subsequent use in Ugi and Passerini multicomponent condensations (Ostaszewski et al., 2003).
Enhanced Phenyllactic Acid Production in Escherichia coli
3-Phenyllactic acid (PhLA), derived from this compound, shows promise as a start-up material in pharmaceutical and biorefinery industries. Research has focused on enhancing the production of PhLA from glucose in Escherichia coli, particularly under oxygen-limited conditions, which significantly affects PhLA biosynthesis (Kawaguchi et al., 2019).
Enantioseparation by Chiral Ligand Exchange Countercurrent Chromatography
The enantioseparation of 3-phenyllactic acid, a compound with antimicrobial properties, has been achieved using chiral ligand exchange countercurrent chromatography. This method addresses the need for a system to separate optical isomers of 3-phenyllactic acid, emphasizing its relevance in pharmacology (Tong et al., 2017).
Mechanism of Action
Target of Action
The primary target of 3-Phenylglutaric acid is the soluble epoxide hydrolase (sEH) enzyme . This enzyme plays a crucial role in the metabolism of endogenous chemical mediators, specifically epoxyeicosatrienoic acids .
Mode of Action
This compound interacts with its target, the sEH enzyme, by inhibiting its activity . The amide group in the this compound derivatives forms effective hydrogen bonds with three amino acids of the sEH enzyme: Tyr383, Tyr466, and Asp335 . This interaction results in moderate to high inhibitory activities against the sEH enzyme .
Biochemical Pathways
The inhibition of the sEH enzyme by this compound affects the metabolism of epoxyeicosatrienoic acids . These acids are endogenous ligands derived from arachidonic acid by cytochrome (CYP) epoxygenases in endothelial cells . They play a significant role in regulating blood pressure and inflammation .
Pharmacokinetics
It is suggested that incorporating a carboxylic moiety into the structures of this compound derivatives by forming carboxylate salts could increase their solubility and improve their physicochemical properties .
Result of Action
The inhibition of the sEH enzyme by this compound leads to an increase in the levels of epoxyeicosatrienoic acids . This increase can have various physiological effects, such as vasodilatory actions in vascular conduit, renal afferent arterioles, and coronary vessels . It can also inhibit the production of oxygen radicals caused by hypoxia-reoxygenation .
Action Environment
The design and synthesis of new amide-based derivatives of this compound have been suggested to improve its solubility and physicochemical properties .
Safety and Hazards
Future Directions
3-Phenylglutaric acid has a wide range of applications in the field of chemistry. It can be used as an intermediate in organic synthesis and can be used to synthesize other organic compounds, such as drugs, dyes, and coatings . In addition, it can also be used as a catalyst for organic synthesis reactions . Future research may explore its potential uses in the development of new drugs and materials .
Biochemical Analysis
Biochemical Properties
It has been found to be useful in the synthesis of manganese catalysts for the stereoselective synthesis of cycloalkanes . This suggests that it may interact with certain enzymes and proteins involved in these reactions.
Molecular Mechanism
It is known that its derivative, 84-B10, can activate the mitochondrial protease, Lon protease 1 (LONP1), and may protect against cisplatin-induced acute kidney injury and unilateral ureteral obstruction . This suggests that 3-Phenylglutaric acid may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that its derivative, 84-B10, has shown therapeutic effects with low toxicity, suggesting a good prospect for further development .
Dosage Effects in Animal Models
It is known that its derivative, 84-B10, has shown therapeutic effects in animal models of acute kidney injury and chronic kidney disease .
Metabolic Pathways
It is known that its derivative, 84-B10, can activate the mitochondrial protease, Lon protease 1 (LONP1), suggesting that it may be involved in certain metabolic pathways .
Transport and Distribution
It is known that its derivative, 84-B10, can activate the mitochondrial protease, Lon protease 1 (LONP1), suggesting that it may interact with certain transporters or binding proteins .
Subcellular Localization
It is known that its derivative, 84-B10, can activate the mitochondrial protease, Lon protease 1 (LONP1), suggesting that it may be localized to specific compartments or organelles .
Properties
IUPAC Name |
3-phenylpentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c12-10(13)6-9(7-11(14)15)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZOKZOYSUCSPDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30194466 | |
| Record name | 3-Phenylglutaric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30194466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4165-96-2 | |
| Record name | 3-Phenylglutaric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4165-96-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Phenylglutaric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004165962 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Phenylglutaric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30194466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-phenylglutaric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.834 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Phenylglutaric acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WSG2NF7Z5J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


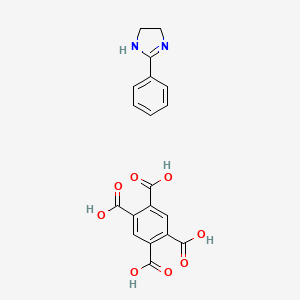
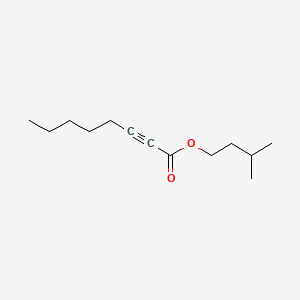
![3,3'-[(2-Chloro-5-methyl-p-phenylene)bis[imino(1-acetyl-2-oxoethylene)azo]]bis[4-chloro-N-(3-chloro-o-tolyl)benzamide]](/img/structure/B1581847.png)

